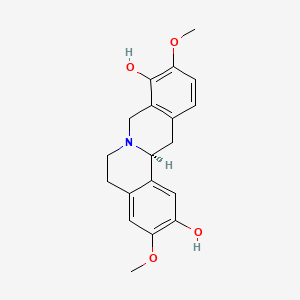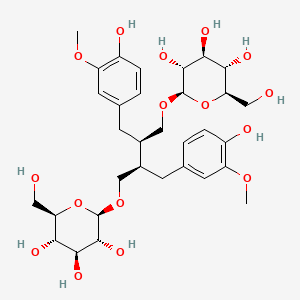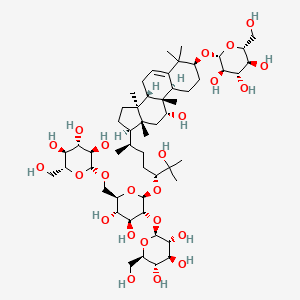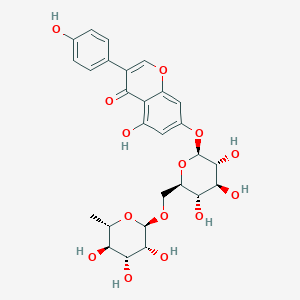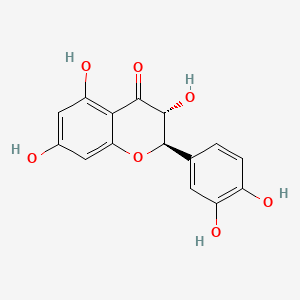
ゼアラレノン-4-グルコピラノシド
説明
Zearalenone 4-beta-D-glucopyranoside is a compound with the molecular formula C24H32O10 . It is an impurity of Zearalenol, a resorcylic acid lactones derivative, which could be produced by Fusarium fungi in grains and has been found to be an environmental contaminant . The amounts of zearalenone-4-β- d -glucopyranoside were correlated to those of zearalenone .
Synthesis Analysis
Zearalenone-4-β- d -glucopyranoside was synthesized via a chemical reaction between zearalenone and 2,3,4,6-tetra-O-acetyl-α- d -glucopyranosylbromide, followed by deacetylation . About 24 mg of zearalenone-4O-beta-D-glucopyranoside was obtained from 50 mg of zearalenone and further purified .Molecular Structure Analysis
The molecular structure of Zearalenone 4-beta-D-glucopyranoside can be found in the PubChem database .Chemical Reactions Analysis
Zearalenone-4-β- d -glucopyranoside was synthesized via a chemical reaction between zearalenone and 2,3,4,6-tetra-O-acetyl-α- d -glucopyranosylbromide, followed by deacetylation . The chemical structures of ZEN-14G metabolites observed in plasma, and their proposed metabolic pathways after oral and intravenous injection (i.v.) administration, including (a) hydrogenation, (b) dehydrogenation, © deglycosylation, and (d) glucuronidation .Physical and Chemical Properties Analysis
Zearalenone 4-beta-D-glucopyranoside is a compound with the molecular formula C24H32O10 . It is insoluble in water, but soluble in alkaline solutions, ether, benzene, acetonitrile, methyl chloride, methanol, chloroform, acetone and alcohols .科学的研究の応用
- ゼアラレノン-4-グルコピラノシド(Z4G)は、Fusarium属の菌類によって産生されるマイコトキシンです。 ヒトや動物を含む様々な生物において、エストロゲン活性とエストロゲン受容体への結合を示します {svg_1}.
エストロゲン作用と内分泌かく乱
生体変換と代謝
要約すると、ゼアラレノン-4-グルコピラノシドは、食品の安全性、内分泌かく乱、毒性学研究において重要な役割を果たしています。そのエストロゲン性、生体変換経路、および潜在的な健康リスクについては、継続的な調査が必要です。 特定の側面の詳細については、お気軽にお問い合わせください {svg_3} {svg_4}.
作用機序
Target of Action
Zearalenone-4-glucopyranoside, also known as Zearalenone 4-beta-D-glucopyranoside or Zearalenone-4-O-glucoside, is a mycotoxin produced by some species of Fusarium . Its primary targets are the estrogen receptors, due to its structural similarity to naturally occurring estrogens . It is classified as a non-steroidal estrogen or mycoestrogen .
Mode of Action
Zearalenone-4-glucopyranoside interacts with its targets, the estrogen receptors, by binding to them . This binding mimics the action of natural estrogens, leading to an increase in estrogenic activity .
Biochemical Pathways
Zearalenone-4-glucopyranoside is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications .
Pharmacokinetics
It is known that zearalenone, the parent compound of zearalenone-4-glucopyranoside, is heat stable and can withstand various processing steps, which makes its decontamination from food and feeds a complex issue . This suggests that Zearalenone-4-glucopyranoside may have similar properties.
Result of Action
The binding of Zearalenone-4-glucopyranoside to estrogen receptors leads to an increase in estrogenic activity . This can result in reproductive problems in experimental animals and livestock . Other reported effects of Zearalenone, the parent compound, include carcinogenicity, genotoxicity, hepatotoxicity, haematotoxicity, and immunotoxicity .
Action Environment
The production of Zearalenone-4-glucopyranoside is influenced by environmental factors. For instance, Fusarium species, which produce Zearalenone-4-glucopyranoside, are more prevalent in temperate and warmer climates . Furthermore, Zearalenone-4-glucopyranoside can accumulate in grains mainly before the harvest, but also after harvesting under poor storage conditions .
Safety and Hazards
Zearalenone 4-beta-D-glucopyranoside is a compound that should be handled with care. It is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and wash hands before breaks and immediately after handling the product .
将来の方向性
There is ongoing research into the production of zearalenone glycosides reference standards using Cunninghamella elegans and Cunninghamella echinulata fungal strains. A sulphate-depleted medium was designed for the preferred production of ZEN glycosides . Despite the increasing number of studies analyzing the mechanisms used by ZEN to modulate the immune response, the available data are unsubstantial and need further works .
生化学分析
Biochemical Properties
Zearalenone-4-glucopyranoside is involved in biochemical reactions in various organisms. It is produced by fungi of the genus Fusarium and has estrogenic effects on various organisms
Cellular Effects
Zearalenone-4-glucopyranoside can have significant effects on various types of cells and cellular processes. For instance, Zearalenone, from which Zearalenone-4-glucopyranoside is derived, is implicated in reproductive problems in experimental animals and livestock and is classified as a non-steroidal estrogen or mycoestrogen
Molecular Mechanism
It is known that Zearalenone, the parent compound, is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor which then undergoes different cyclizations and modifications
Temporal Effects in Laboratory Settings
It is known that Zearalenone, the parent compound, is heat stable and can withstand storage, milling, cooking, and other processing steps
Dosage Effects in Animal Models
It is known that Zearalenone, the parent compound, has been shown to possess estrogenic activity in mice, swine, Equus asinus, and cattle
Metabolic Pathways
It is known that Zearalenone, the parent compound, is biosynthesized from the acetate-polymalonate pathway
特性
IUPAC Name |
(4S,12E)-18-hydroxy-4-methyl-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O10/c1-13-6-5-9-15(26)8-4-2-3-7-14-10-16(11-17(27)19(14)23(31)32-13)33-24-22(30)21(29)20(28)18(12-25)34-24/h3,7,10-11,13,18,20-22,24-25,27-30H,2,4-6,8-9,12H2,1H3/b7-3+/t13-,18+,20+,21-,22+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIQFPVDPPLAOJ-OXSMSNKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016950 | |
| Record name | Zearalenone-4-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105088-14-0 | |
| Record name | Zearalenone-4-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105088-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zearalenone-4-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105088140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zearalenone-4-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZEARALENONE 4-BETA-D-GLUCOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MEN7L714V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is zearalenone-4-O-glucoside considered a "masked" mycotoxin?
A1: Zearalenone-4-O-glucoside is not routinely detected in standard analytical procedures for zearalenone due to the unavailability of an analytical standard. [] This makes it a "masked" mycotoxin because its presence can be overlooked in food and feed safety testing.
Q2: Can zearalenone-4-O-glucoside pose a risk to animal and human health?
A2: Yes, despite being biologically inactive in its glucosylated form, zearalenone-4-O-glucoside can be broken down during digestion in animals, releasing the active zearalenone. [] This means that ingestion of contaminated feed can still lead to zearalenone toxicity, even if routine analysis doesn't detect the free mycotoxin.
Q3: How widespread is the occurrence of zearalenone-4-O-glucoside in food crops?
A3: Research shows that zearalenone-4-O-glucoside is present in a significant portion of zearalenone-contaminated wheat samples. A study analyzing Bavarian wheat samples found that 42% of zearalenone-positive samples also contained zearalenone-4-O-glucoside. [] This highlights the potential for underestimating zearalenone exposure based solely on analysis of the free mycotoxin.
Q4: Can microorganisms be utilized to detoxify zearalenone?
A4: Yes, some microorganisms can metabolize zearalenone. Certain yeast strains can reduce zearalenone to its less toxic metabolites, alpha- and beta-zearalenol. [] Additionally, researchers have identified plant UDP-glucosyltransferases, specifically UGT73C6, that efficiently convert zearalenone to zearalenone-4-O-glucoside. [] This discovery holds potential for developing biotechnological detoxification strategies.
Q5: What are the implications of zearalenone-4-O-glucoside for food safety regulations?
A5: The presence of masked mycotoxins like zearalenone-4-O-glucoside poses a challenge for food safety regulations. [] Current analytical methods may not effectively detect these masked forms, potentially underestimating the true mycotoxin load in food and feed. This highlights the need for developing more sensitive and comprehensive analytical techniques to accurately assess the risk associated with masked mycotoxins in the food supply chain.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


